4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a tert-butylphenyl group, a fluorophenyl group, a pentafluorophenyl group, and an acetyl group. The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butylphenyl, fluorophenyl, and pentafluorophenyl groups are all aromatic, which could result in interesting electronic properties. The acetyl group could introduce polarity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the acetyl group could undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of several aromatic rings would likely make it relatively nonpolar and insoluble in water, while the acetyl group could potentially form hydrogen bonds .Scientific Research Applications
Hydrogen Bond Studies
Research on compounds similar to 4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide has focused on understanding hydrogen bond formations. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have been synthesized and studied for intramolecular and intermolecular hydrogen bonding in solution, with insights gained via NMR and X-ray crystallography (Romero & Margarita, 2008).
Aminocarbonylation Studies
Aminocarbonylation of iodobenzenes with various para-substituted groups, including tert-butyl and fluoro, has been explored, showing that electron-withdrawing groups increase reactivity. This research contributes to understanding the behavior of similar complex molecules in chemical synthesis (Marosvölgyi-Haskó et al., 2016).
Glycosyl Donor Synthesis
The development of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups shows the potential application of similar compounds in carbohydrate chemistry. The Fsec group was found to be stable under acidic conditions and cleavable under mild basic conditions, making it useful in the synthesis of complex molecules like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).
Antiandrogen Activity
Studies on 3-substituted derivatives of 2-hydroxypropionanilides, including those with (4-fluorophenyl)sulfonyl groups, provide insight into their application in antiandrogen activity. These compounds were found to exhibit varying degrees of androgen agonist or antagonist activity (Tucker, Crook, & Chesterson, 1988).
Sulfone Reactions
Reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution have been studied, offering insights into the behavior of similar sulfonyl-containing compounds under alkaline conditions. This research is relevant for understanding the chemical properties and potential applications of sulfone derivatives in various contexts (Shaw & Miller, 1970).
Future Directions
properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRKEOBJRDKIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29F6N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137628685 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.